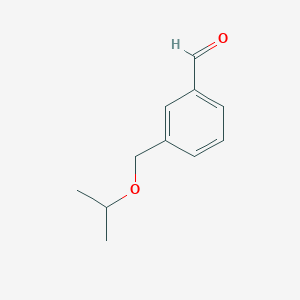![molecular formula C8H14N4 B7968946 3-propan-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7968946.png)
3-propan-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “3-propan-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” is a chemical entity with a unique structure and properties It is known for its applications in various scientific fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “3-propan-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” involves specific reaction conditions and reagents. Common synthetic routes include:
One-step synthesis: This method involves a direct reaction between the starting materials under controlled conditions.
Two-step synthesis: This approach includes an initial reaction to form an intermediate, followed by a subsequent reaction to produce the final compound.
Hydrothermal method: This technique uses high temperature and pressure to facilitate the reaction, often resulting in higher yields and purity.
Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale reactors and optimized conditions to ensure efficiency and cost-effectiveness. The use of catalysts and continuous flow systems can enhance the production process.
化学反应分析
Types of Reactions: Compound “3-propan-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Compound “3-propan-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of compound “3-propan-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Compound “3-propan-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its similar structure but different functional groups.
Compound B: Shares similar reactivity but differs in its biological effects.
Compound C: Has comparable applications but varies in its synthesis and production methods.
属性
IUPAC Name |
3-propan-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-6(2)7-10-11-8-9-4-3-5-12(7)8/h6H,3-5H2,1-2H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUDCTDPJXSRGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC2=NCCCN12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NNC2=NCCCN12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
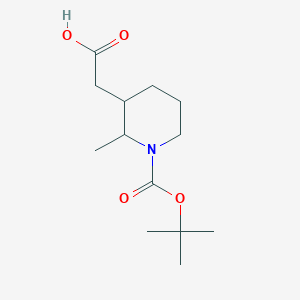
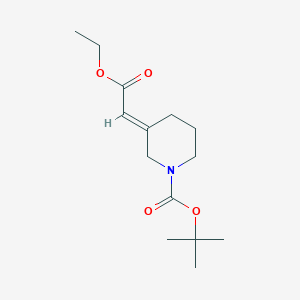
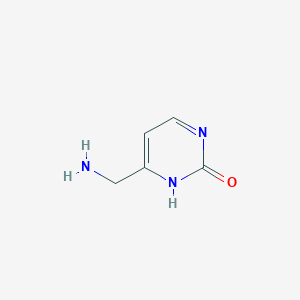
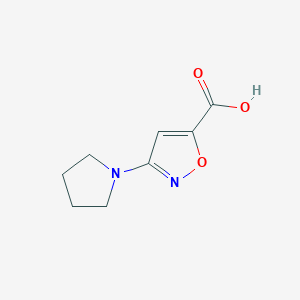
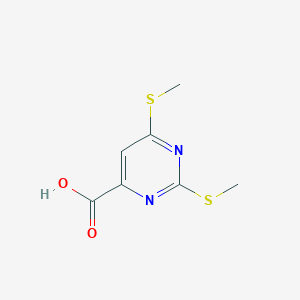
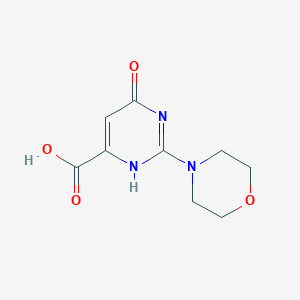
![Pyrazolo[1,5-a]pyridin-6-amine](/img/structure/B7968892.png)
![3-Methyl-4,5-dihydrocyclopenta[d]imidazol-6-one](/img/structure/B7968893.png)
![3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7968899.png)
![2-Methylpyrazolo[1,5-a]pyridin-5-amine](/img/structure/B7968908.png)
![3-ethyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7968922.png)
![2-methyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7968943.png)
![1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B7968952.png)
